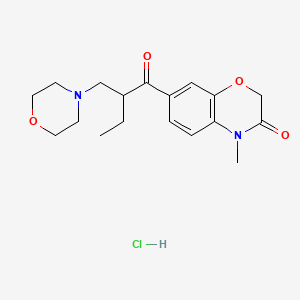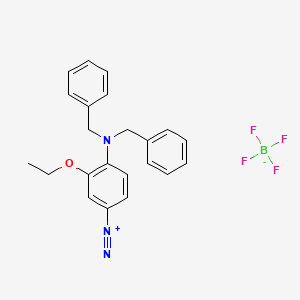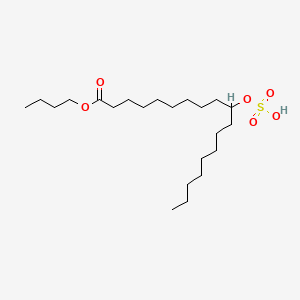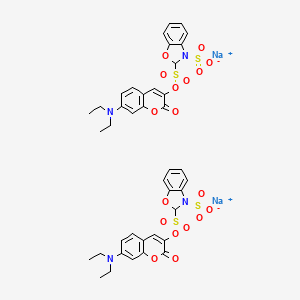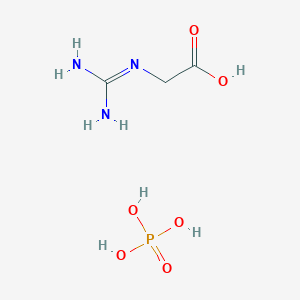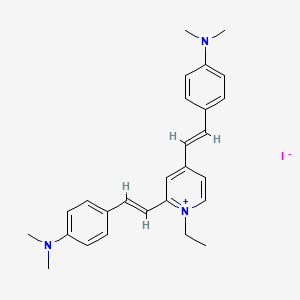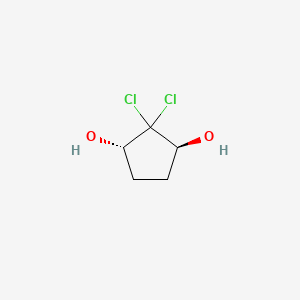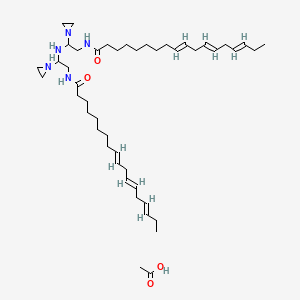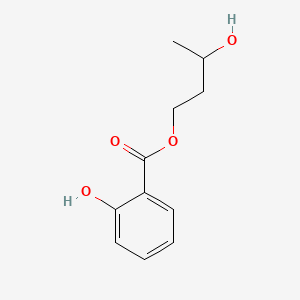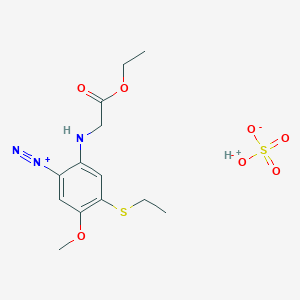
2-((Ethoxycarbonyl)methylamino)-4-(ethylthio)-5-methoxybenzenediazonium hydrogen sulphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((Ethoxycarbonyl)methylamino)-4-(ethylthio)-5-methoxybenzenediazonium hydrogen sulphate is a complex organic compound with a diazonium functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Ethoxycarbonyl)methylamino)-4-(ethylthio)-5-methoxybenzenediazonium hydrogen sulphate typically involves multiple steps. One common method includes the diazotization of aniline derivatives followed by the introduction of the ethoxycarbonyl and ethylthio groups. The reaction conditions often require controlled temperatures and the use of strong acids like sulfuric acid to stabilize the diazonium ion.
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization processes with stringent control over reaction parameters to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-((Ethoxycarbonyl)methylamino)-4-(ethylthio)-5-methoxybenzenediazonium hydrogen sulphate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the diazonium group into an amine group.
Substitution: The diazonium group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, hydroxides, and other nucleophilic species.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce primary amines. Substitution reactions can lead to a variety of substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
2-((Ethoxycarbonyl)methylamino)-4-(ethylthio)-5-methoxybenzenediazonium hydrogen sulphate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-((Ethoxycarbonyl)methylamino)-4-(ethylthio)-5-methoxybenzenediazonium hydrogen sulphate involves the interaction of the diazonium group with various molecular targets. The diazonium group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The ethoxycarbonyl and ethylthio groups may also contribute to the compound’s reactivity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-((Methylamino)carbonyl)hydrazinecarboxylate: Similar in structure but lacks the diazonium group.
2-(2-(Methylamino)ethoxy)ethan-1-ol: Contains a different functional group arrangement.
2-Aminoethyl hydrogen sulfate: Shares some structural similarities but differs in functional groups.
Uniqueness
2-((Ethoxycarbonyl)methylamino)-4-(ethylthio)-5-methoxybenzenediazonium hydrogen sulphate is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in synthesis and research.
Eigenschaften
CAS-Nummer |
29389-51-3 |
|---|---|
Molekularformel |
C13H19N3O7S2 |
Molekulargewicht |
393.4 g/mol |
IUPAC-Name |
2-[(2-ethoxy-2-oxoethyl)amino]-4-ethylsulfanyl-5-methoxybenzenediazonium;hydron;sulfate |
InChI |
InChI=1S/C13H18N3O3S.H2O4S/c1-4-19-13(17)8-15-9-7-12(20-5-2)11(18-3)6-10(9)16-14;1-5(2,3)4/h6-7,15H,4-5,8H2,1-3H3;(H2,1,2,3,4)/q+1;/p-1 |
InChI-Schlüssel |
DLIAXBMFKXMGPL-UHFFFAOYSA-M |
Kanonische SMILES |
[H+].CCOC(=O)CNC1=CC(=C(C=C1[N+]#N)OC)SCC.[O-]S(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


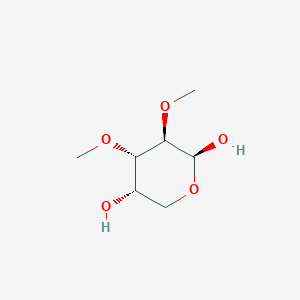
![2-[4-[3-[4-[(3S,3aR,6S,6aS)-6-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl]piperazin-1-yl]propylsulfanyl]phenyl]acetic acid](/img/structure/B12695639.png)
